5-Chlorothiophene-2-sulfonyl azide
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Overview
Description
5-Chlorothiophene-2-sulfonyl azide is an organosulfur compound that contains a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl azide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorothiophene-2-sulfonyl azide can be synthesized from 5-chlorothiophene-2-sulfonyl chloride. The preparation involves the following steps:
Starting Material: 5-Chlorothiophene-2-sulfonyl chloride is prepared from 2-chlorothiophene by reacting with chlorosulfonic acid in the presence of phosphorus pentachloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophene-2-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing other leaving groups in organic molecules.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethylformamide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Chlorothiophene-2-sulfonyl azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Pharmaceuticals: May be used in the synthesis of bioactive compounds and drug intermediates.
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2-sulfonyl azide involves its ability to act as a nucleophile in substitution reactions. The azide group can attack electrophilic centers in organic molecules, leading to the formation of new carbon-nitrogen bonds. This reactivity is due to the high nucleophilicity of the azide ion, which can efficiently displace other leaving groups .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
2-Chlorothiophene: The starting material for the synthesis of the sulfonyl chloride.
Properties
IUPAC Name |
5-chloro-N-diazothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2S2/c5-3-1-2-4(11-3)12(9,10)8-7-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBGNVWOUJIQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509508 |
Source
|
Record name | 5-Chlorothiophene-2-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83222-18-8 |
Source
|
Record name | 5-Chlorothiophene-2-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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